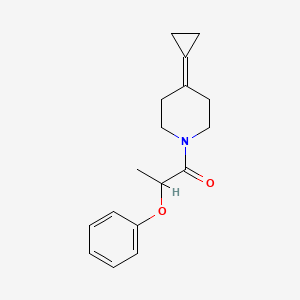
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a synthetic compound that belongs to the class of piperidine derivatives and has a molecular formula of C18H20N2O2.
Wirkmechanismus
The mechanism of action of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one is not fully understood, but it is believed to act as a selective agonist of the sigma-1 receptor. Activation of the sigma-1 receptor by 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one has been shown to modulate a variety of cellular signaling pathways, including the ERK/MAPK and PI3K/AKT pathways. These pathways are involved in a variety of physiological processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one can increase neuronal survival and protect against oxidative stress-induced cell death. Additionally, 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one has been shown to enhance the release of neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive function and mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one is its selectivity for the sigma-1 receptor. This allows for more targeted modulation of cellular signaling pathways, which may have therapeutic potential in a variety of neurological and psychiatric disorders. However, one limitation of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one is its relatively low potency compared to other sigma-1 receptor agonists. This may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one. One area of focus is the development of more potent sigma-1 receptor agonists that may have greater therapeutic potential. Additionally, there is ongoing research into the role of the sigma-1 receptor in a variety of physiological processes, which may lead to the identification of new therapeutic targets. Finally, there is a need for further studies to investigate the safety and efficacy of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one in preclinical and clinical settings.
Synthesemethoden
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one can be synthesized using a variety of methods, including the reaction between 4-cyclopropylidene-1,2,3,6-tetrahydropyridine and 2-phenoxypropan-1-one in the presence of a base such as potassium carbonate. This reaction produces 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one as a white solid with a melting point of 135-137°C.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one has been extensively studied for its potential applications in scientific research. One of the most notable applications of 1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one is its use as a selective sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is involved in a variety of physiological processes, including neuronal signaling, calcium homeostasis, and cell survival. Activation of the sigma-1 receptor has been shown to have therapeutic potential in a number of neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(20-16-5-3-2-4-6-16)17(19)18-11-9-15(10-12-18)14-7-8-14/h2-6,13H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRILVSCXXODJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(=C2CC2)CC1)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

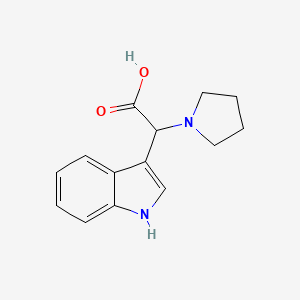
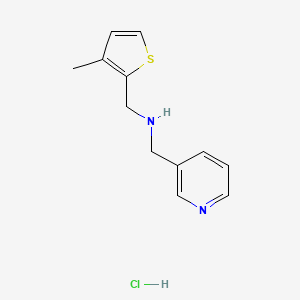
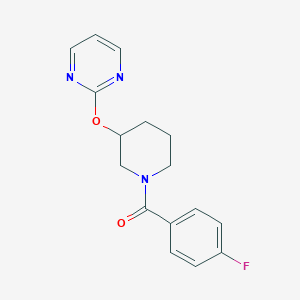
![3-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-ylthio)propanoic acid](/img/structure/B2999415.png)
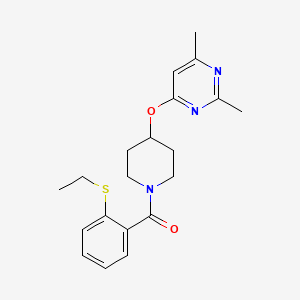
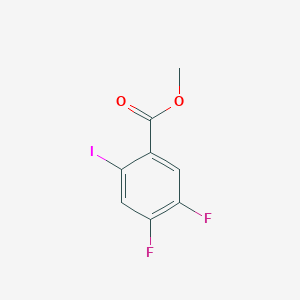
![2,6-difluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2999419.png)
![4-[(4-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2999420.png)
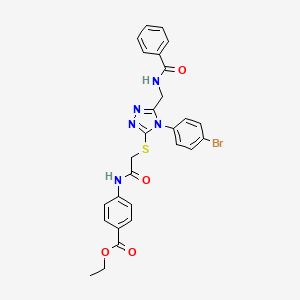
![2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile](/img/structure/B2999422.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2999426.png)
![(E)-4-(Dimethylamino)-N-[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]but-2-enamide](/img/structure/B2999427.png)
![2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2999428.png)